N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
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Description
N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
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Biological Activity
N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide (MPB) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its efficacy against different cancer cell lines.
Chemical Structure and Properties
MPB features a pyridine ring substituted with a butanoyl group linked to a 4-(4-methylphenoxy) moiety. The molecular formula is C17H19N3O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of functional groups enhances its solubility and bioactivity compared to other derivatives.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 313.35 g/mol |
Chemical Formula | C17H19N3O3 |
Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of MPB typically involves a multi-step process that includes the formation of the pyridine ring followed by the introduction of the butanoyl and phenoxy groups. Specific conditions such as temperature control and solvent choice are crucial for optimizing yield and purity.
Biological Activity
Research indicates that MPB exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The exact mechanism through which MPB exerts its biological effects is not fully understood; however, several potential pathways have been proposed:
- Cell Cycle Arrest : MPB may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound appears to trigger programmed cell death in affected cells.
- Inhibition of Oncogenic Pathways : Preliminary studies suggest that MPB may interfere with signaling pathways involved in tumor growth.
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of MPB against various cancer cell lines:
- Study 1 : Inhibition of breast cancer cell proliferation was observed with an IC50 value of 15 µM.
- Study 2 : Lung cancer cells showed significant growth inhibition at concentrations above 10 µM.
- Study 3 : Colon cancer cell lines exhibited apoptosis when treated with MPB, as evidenced by increased caspase activity.
Comparative Analysis with Other Compounds
MPB has been compared to other pyridine derivatives to assess its relative efficacy:
Compound Name | IC50 (µM) | Target Cancer Type |
---|---|---|
N'-Acetylpyridine-3-carbohydrazide | 20 | Breast Cancer |
N-(2-(4-(benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl)isonicotinamide | 25 | Lung Cancer |
This compound | 15 | Colon Cancer |
Properties
IUPAC Name |
N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-7-9-14(10-8-13)23-12-4-6-16(21)19-20-17(22)15-5-2-3-11-18-15/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQYHUVBFLIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331022 |
Source
|
Record name | N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270043 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853591-14-7 |
Source
|
Record name | N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.